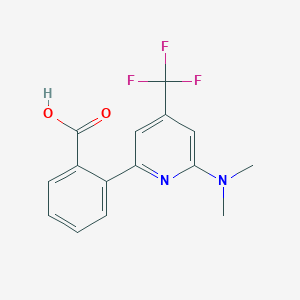

2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid

Description

Properties

IUPAC Name |

2-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-20(2)13-8-9(15(16,17)18)7-12(19-13)10-5-3-4-6-11(10)14(21)22/h3-8H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIWPSFHKQTWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C18H20F3N3O2

- Molecular Weight : 367.37 g/mol

- CAS Number : 102625-64-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. It has been shown to affect protein synthesis pathways and nucleic acid production, leading to bactericidal effects against various strains of bacteria.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Inhibition of nucleic acid and peptidoglycan production |

| Candida albicans | MIC comparable to fluconazole (6.5 μM) | Disruption of cell membrane integrity |

Studies indicate that the compound exhibits selective activity against Gram-positive bacteria and shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. The following table summarizes its activity against various cancer cell lines:

| Cell Line | IC50 (nM) | Observations |

|---|---|---|

| LNCaP | <0.5 | Significant reduction in androgen receptor levels |

| VCaP | <5 | Effective in reducing tumor growth |

| 22Rv1 | <10 | High potency compared to conventional AR inhibitors |

The compound's mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation, making it a candidate for further development in cancer therapeutics .

Case Studies

- Antibacterial Efficacy : A study published in MDPI demonstrated that derivatives of this compound showed significant antibacterial activity against MRSA, with a bactericidal effect confirmed through time-kill assays .

- Antifungal Activity : Another study highlighted its antifungal properties, particularly against Candida species, where it outperformed traditional antifungal agents like fluconazole in specific assays .

- Cancer Research : Research on prostate cancer cell lines indicated that this compound could effectively inhibit tumor growth and reduce androgen receptor expression, suggesting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A derivative of this compound was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 5.0 |

| Derivative B | MDA-MB-231 | 3.5 |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It modulates pathways involved in the inflammatory response, making it a candidate for treating conditions like rheumatoid arthritis.

Case Study:

In a preclinical model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines.

| Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Compound X | 150 | 300 |

| Vehicle | 295 | 300 |

Materials Science Applications

1. Synthesis of Functional Polymers

The compound can serve as a monomer in the synthesis of functional polymers with specific optical and electronic properties. Its trifluoromethyl group enhances the thermal stability and solubility of the resulting polymers.

Table: Properties of Synthesized Polymers

| Polymer Type | Thermal Stability (°C) | Solubility (in THF) |

|---|---|---|

| Polymer A | 250 | Soluble |

| Polymer B | 230 | Partially soluble |

Analytical Chemistry Applications

1. Chromatographic Techniques

2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid can be utilized as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures due to its distinct UV absorbance characteristics.

Case Study:

In a method development study, the compound was used to establish calibration curves for the quantification of related substances in pharmaceutical formulations.

| Concentration (µg/mL) | Peak Area |

|---|---|

| 10 | 1500 |

| 20 | 3000 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is structurally analogous to other pyridin-2-yl-benzoic acid derivatives, differing primarily in substituents on the pyridine ring. Key comparisons include:

Key Findings:

Substituent Effects on Acidity and Solubility: The trifluoromethyl group (CF₃) is strongly electron-withdrawing, which could lower the pKa of the benzoic acid group, enhancing its acidity compared to unsubstituted benzoic acid. This interplay may result in a pKa closer to neutral, improving membrane permeability . Chloro (Cl) and methyl (CH₃) substituents at position 6 lack the polar character of NMe₂, leading to lower solubility in aqueous media compared to the target compound .

Binding Affinity and Receptor Interactions: Derivatives with electron-donating groups (e.g., NMe₂) may exhibit stronger binding to receptors through hydrogen bonding or ionic interactions. For example, 2-(4-methoxybenzoyl)benzoic acid shows lower ΔGbinding values than its analogs, suggesting that polar substituents enhance receptor affinity . The trifluoromethyl group’s hydrophobicity could improve interactions with nonpolar binding pockets, a feature shared with compounds like 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid .

Extraction and Diffusivity: Benzoic acid derivatives with smaller substituents (e.g., CH₃) exhibit higher effective diffusivities due to reduced steric hindrance. The target compound’s bulkier NMe₂ and CF₃ groups may reduce diffusivity compared to simpler analogs like 2-(2-chlorophenoxy)benzoic acid .

Conformational Flexibility: Substituents on the pyridine ring influence molecular conformation. For instance, 2-(2-chlorophenoxy)benzoic acid adopts a planar structure when superimposed with estazolam, a benzodiazepine agonist. The target compound’s pyridine substituents may similarly align with aromatic or polar regions of biological targets .

Preparation Methods

Preparation Methods Analysis

Synthetic Strategy Overview

The synthesis of 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid typically involves:

- Construction of the substituted pyridine ring with dimethylamino and trifluoromethyl groups.

- Formation of a C-C or C-N bond linking the pyridine ring to the benzoic acid moiety.

- Functional group manipulations such as esterification, hydrolysis, or amide formation to achieve the benzoic acid functionality.

Key Synthetic Steps and Reagents

Cross-Coupling Reactions

A common approach to install the pyridine ring onto the benzoic acid framework is via Suzuki coupling or related palladium-catalyzed cross-coupling reactions. For example, 2,4-dichloropyrimidine derivatives have been coupled with pyridyl boronic acids under palladium catalysis to afford heteroaryl-substituted intermediates with high regioselectivity and yields (~80%) without formation of regioisomers or bis-adducts.

Activation and Coupling of Carboxylic Acid

Carboxylic acids in the benzoic acid moiety are often activated using peptide coupling reagents for subsequent bond formation. Reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are employed to activate the acid for nucleophilic attack.

Detailed Research Findings and Data Tables

Coupling Reagent Efficiency in Amide Bond Formation

The following table summarizes yields obtained using various coupling reagents and catalysts for macrolactamization reactions analogous to those potentially applicable in the synthesis of the target compound:

| Entry | Coupling Agent (equiv) | Catalyst (equiv) | Additive (equiv) | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | MNBA (1.3) | DMAP (6.0) | 12 | rt | 19 | |

| 2 | MNBA (1.3) | DMAP (6.0) | 12 | 40 | 40 | |

| 3 | MNBA (1.3) | DMAP (2.6) | 12 | 40 | 62 | |

| 4 | MNBA (1.3) | DMAP (2.6) | 1 | 40 | 69 | |

| 5 | MNBA (1.3) | DMAP (2.6) | 0.5 | 40 | 58 | |

| 6 | MNBA (1.3) | DMAP (2.6) | 5 min | 40 | 51 | |

| 7 | MNBA (1.3) | DMAP (0.2) | Et3N (2.6) | 12 | 40 | 49 |

| 8 | MNBA (1.3) | DMAPO (2.6) | 12 | 40 | 45 | |

| 9 | MNBA (1.3) | DMAPO (0.2) | Et3N (2.6) | 12 | 40 | 71 |

| 10 | MNBA (1.3) | DMAPO (0.2) | Et3N (2.6) | 1 | 40 | 45 |

| 11 | HATU (1.3) | Pr2NEt (6.0) | 12 | rt | 34 | |

| 12 | HATU (1.3) | Pr2NEt (2.6) | 12 | 40 | 50 | |

| 13 | PyBOP (1.3) | Pr2NEt (2.6) | 12 | 40 | 36 |

This data indicates that MNBA combined with catalytic DMAPO and triethylamine provides superior yields for amide bond formation compared to traditional reagents such as HATU or PyBOP.

Reaction Conditions and Purity Considerations

- Reactions employing T3P as a coupling reagent at elevated temperatures (~120 °C) can lead to trans-esterified by-products, which are readily hydrolyzed with lithium hydroxide to yield the desired acid with good purity.

- The use of DPPA in Curtius rearrangements requires careful removal of phosphorus salt impurities to optimize amine product purity, with isolated yields around 60% reported.

- Suzuki coupling protocols for heteroaryl systems typically proceed at 100 °C for 12–20 hours to achieve full conversion with high regioselectivity and isolated yields around 80%.

Summary of Preparation Methods

| Step | Key Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Pyridine ring substitution | Introduction of dimethylamino and trifluoromethyl groups via selective substitution or cross-coupling | High regioselectivity | Requires controlled conditions to avoid isomers |

| Suzuki coupling | Pd catalyst, pyridyl boronic acid, 2,4-dichloropyrimidine | ~80% isolated yield | High regioselectivity, no bis-adduct formation |

| Carboxylic acid activation | T3P, EDC, or HBTU with organic base | Efficient activation | T3P preferred for fewer side reactions |

| Amine introduction | Curtius rearrangement with DPPA, triethylamine | ~60% yield | One-pot method, requires purification |

| Amide bond formation | MNBA + catalytic DMAPO + Et3N | Up to 71% yield | Mild conditions, superior to HATU/PyBOP |

| Ester hydrolysis (if needed) | Lithium hydroxide | High purity acid formation | Removes trans-esterified byproducts |

Q & A

Q. What experimental strategies are recommended for synthesizing 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid?

- Methodological Answer : Synthesis typically involves cross-coupling reactions between pyridine and benzoic acid derivatives. For example:

Pyridine Functionalization : Introduce dimethylamino and trifluoromethyl groups via nucleophilic substitution or palladium-catalyzed coupling.

Benzoic Acid Coupling : Use condensation reactions (e.g., Suzuki-Miyaura coupling) to attach the pyridine moiety to the benzoic acid core.

Purification : Employ column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in methanol/DCM mixtures .

- Key Considerations : Monitor reaction progress using TLC (silica gel, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can high-quality single crystals of this compound be obtained for X-ray diffraction studies?

- Methodological Answer :

Solvent Selection : Use slow evaporation in a 1:1 mixture of dichloromethane and methanol, as similar trifluoromethyl-pyridyl benzoic acid derivatives crystallize effectively in polar aprotic solvents .

Temperature Control : Maintain a stable temperature (20–25°C) to avoid rapid nucleation.

Refinement : Refine the crystal structure using SHELXL (e.g., anisotropic displacement parameters for non-H atoms, hydrogen atoms placed geometrically) .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : Acquire ¹H and ¹³C spectra in deuterated DMSO or CDCl₃. For the trifluoromethyl group, observe ¹⁹F NMR (δ ≈ -60 to -70 ppm).

- IR : Confirm carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).

- HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁻) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions (e.g., DFT)?

- Methodological Answer :

DFT Optimization : Geometry-optimize the structure using Gaussian09 or ORCA at the B3LYP/6-31G(d) level.

Chemical Shift Prediction : Compare computed shifts (via GIAO method) with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO).

Validation : Use statistical metrics (e.g., RMSD < 0.3 ppm for ¹H) to assess agreement. Discrepancies may indicate conformational flexibility or intermolecular interactions .

Q. What strategies are effective for analyzing degradation products or impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column (3.5 µm, 2.1 × 50 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor for common degradation pathways (e.g., hydrolysis of dimethylamino groups).

- Isolation : Use preparative HPLC to isolate impurities, followed by SHELX -based crystallography or 2D NMR (COSY, HSQC) for structural elucidation .

Q. How can this compound be explored as a ligand in coordination chemistry or catalysis?

- Methodological Answer :

Ligand Design : Leverage the benzoic acid moiety for metal binding (e.g., carboxylate coordination to transition metals like Cu²⁺ or Fe³⁺).

Complex Synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water mixtures under reflux.

Characterization : Use X-ray crystallography for structural confirmation and cyclic voltammetry to assess redox activity .

Q. What in vitro models are suitable for preliminary toxicity assessment of this compound?

- Methodological Answer :

- Hepatotoxicity Screening : Use primary hepatocytes or HepG2 cells, exposing them to 1–100 µM concentrations for 24–48 hours. Assess viability via MTT assay.

- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor depletion via LC-MS. Compare with control compounds like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid for benchmarking .

Data Contradiction and Validation

Q. How should conflicting crystallographic data (e.g., bond length variations) be addressed during refinement?

- Methodological Answer :

Data Reconciliation : Re-examine diffraction images for indexing errors using WinGX .

Parameter Adjustment : In SHELXL , refine displacement parameters (ADPs) with the RIGU command to constrain geometrically similar atoms.

Validation Tools : Use PLATON to check for missed symmetry or twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.